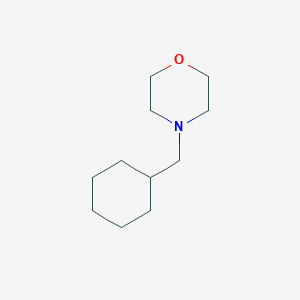

4-(Cyclohexylmethyl)morpholine

説明

4-(Cyclohexylmethyl)morpholine is a chemical compound with the molecular formula C11H21NO . It is also known as Morpholine, 4-cyclohexyl .

Synthesis Analysis

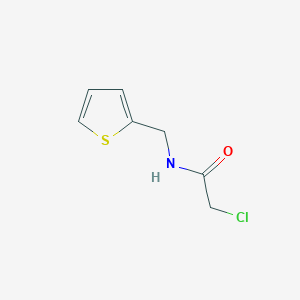

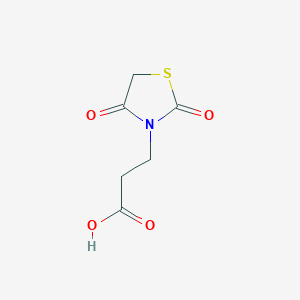

The synthesis of morpholines, including 4-(Cyclohexylmethyl)morpholine, has been a subject of significant attention due to its widespread availability in natural products and biologically relevant compounds . A common method for the preparation of morpholines involves the use of 1,2-amino alcohols and their derivatives . A simple and efficient method was developed for the synthesis of substituted morpholines by a sequence of coupling, cyclization, and reduction reactions of easily available amino alcohols and α-haloacid chlorides .Molecular Structure Analysis

The molecular structure of 4-(Cyclohexylmethyl)morpholine is characterized by a morpholine ring attached to a cyclohexylmethyl group . The molecular weight of this compound is 183.290 Da .Chemical Reactions Analysis

Morpholines, including 4-(Cyclohexylmethyl)morpholine, are frequently found in biologically active molecules and pharmaceuticals . They can be synthesized from 1,2-amino alcohols, aziridines, epoxides, and related compounds . Recent advances in the synthesis of morpholines have focused on stereoselective syntheses and the use of transition metal catalysis .科学的研究の応用

Palladium-Catalyzed Synthesis

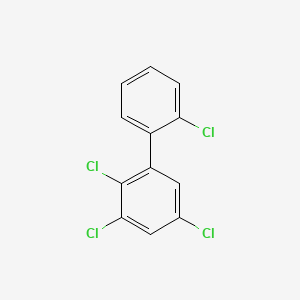

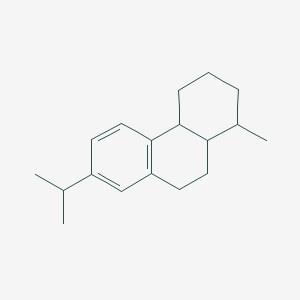

4-(Cyclohexylmethyl)morpholine is used in the Palladium-catalyzed synthesis of 4-cyclohexylmorpholines from reductive coupling of aryl ethers and lignin model compounds . This process involves the direct coupling of aryl ethers (including typical lignin model compounds) and morpholines to produce 4-cyclohexylmorpholines . This method is highly efficient and does not require any acidic additives .

Renewable Lignocellulose Transformation

The compound plays a significant role in the transformation of renewable lignocellulose , an alternative strategy to relieve the excessive reliance on depleting fossil resources . The transformation process involves the cleavage of the C (Ar)–O bonds to generate the corresponding cyclohexanones and subsequent reductive amination .

Production of Fine Chemicals

4-(Cyclohexylmethyl)morpholine is a useful class of fine chemicals . It has been diversely employed as emulsifiers, corrosion inhibitors, and catalysts for polyurethane foam .

Synthesis of New Morpholine-Containing Compounds

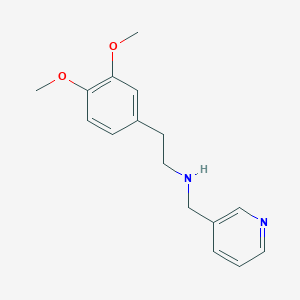

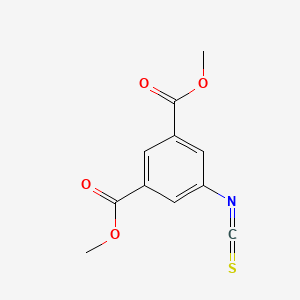

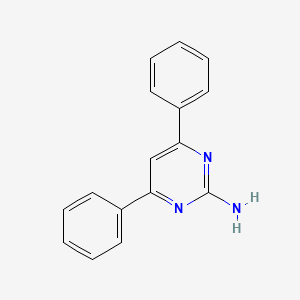

This compound is used in the synthesis of new morpholine derivatives bearing nitrile, amine, ester, phosphonate, or ketone functions . The chemical structures of novel synthesized morpholine-based compounds were assessed by 1 H, 13 C, 31 P nuclear magnetic resonance (NMR), and high‐resolution mass spectrometry (ESI-HRMS) .

Inhibitory Activity Against Human Legumain and Cholinesterase Enzymes

An in silico evaluation was performed to investigate the potential inhibitory activity of the synthesized products against human legumain (AEP) and cholinesterases (AChE and BuChE) enzymes . The molecular docking study suggests that all compounds interact with the three enzymes with moderate to high affinity .

Industrial Applications

Synthetic morpholine derivatives, including 4-(Cyclohexylmethyl)morpholine, have found widespread use in industrial applications as corrosion inhibitors, surface-active agents, and organocatalysts . They are also used as ligands for catalysts .

作用機序

Target of Action

Morpholine derivatives are known to interact with various biological targets, including kinases enzymes involved in cytokinesis and cell cycle regulation .

Mode of Action

Morpholine derivatives are known to exhibit their action through central inhibitory action on several kinases enzymes involved in cytokinesis and cell cycle regulation . This interaction with its targets leads to changes in the cell cycle, potentially affecting cell division and growth.

Biochemical Pathways

Given the known interactions of morpholine derivatives with kinases, it’s plausible that this compound may influence pathways related to cell cycle regulation and cytokinesis .

Pharmacokinetics

Morpholine derivatives are known to be metabolized in the body, and their pharmacokinetic properties can be influenced by various factors, including the specific structure of the derivative and the individual’s metabolic profile .

Result of Action

Given its potential interaction with kinases, it’s plausible that this compound could influence cell division and growth .

Action Environment

Environmental factors can influence the action, efficacy, and stability of many compounds, including 4-(Cyclohexylmethyl)morpholine. Factors such as pH, temperature, and the presence of other substances can affect the compound’s stability and its interactions with its targets . .

特性

IUPAC Name |

4-(cyclohexylmethyl)morpholine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21NO/c1-2-4-11(5-3-1)10-12-6-8-13-9-7-12/h11H,1-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFBXVBQQAUQWAY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)CN2CCOCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90348928 | |

| Record name | 4-(cyclohexylmethyl)morpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90348928 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(Cyclohexylmethyl)morpholine | |

CAS RN |

5005-25-4 | |

| Record name | 4-(cyclohexylmethyl)morpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90348928 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Acetyl-5-chloro-3-methylbenzo[b]thiophene](/img/structure/B1348197.png)

![5-[2-Chloro-5-(trifluoromethyl)phenoxy]-2-nitrophenol](/img/structure/B1348217.png)

![2-[4-(Trifluoromethyl)phenyl]-1H-benzimidazole](/img/structure/B1348221.png)